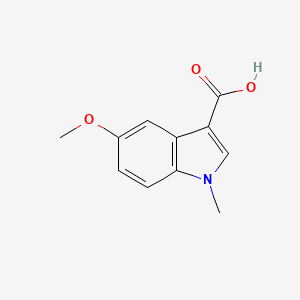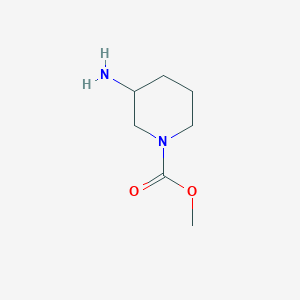
Potassium (3-bromophenyl)trifluoroborate
説明
Potassium (3-bromophenyl)trifluoroborate is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability, ease of handling, and versatility in forming carbon-carbon bonds, making it a valuable reagent in various chemical transformations.
作用機序
Target of Action
Potassium (3-bromophenyl)trifluoroborate is a special class of organoboron reagents . The primary targets of this compound are unsaturated alkyl- or aryltrifluoroborates . These targets play a crucial role in various chemical reactions, particularly in the formation of carbon-carbon (C-C) bonds .
Mode of Action
This compound interacts with its targets through a process known as epoxidation . In this process, the compound reacts with the C=C bonds in unsaturated alkyl- or aryltrifluoroborates . This interaction results in full conversion and selectivity, avoiding degradation of the boron functionality .
Biochemical Pathways
The action of this compound affects the Suzuki–Miyaura-type reactions . This compound, as an organoboron reagent, is used as the primary boron source in these reactions . The downstream effects include the formation of C-C bonds, which are crucial in various biochemical pathways .
Pharmacokinetics
It’s known that this compound is moisture- and air-stable , which suggests that it may have good stability and bioavailability under various conditions.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its ability to facilitate the formation of C-C bonds . This is a crucial process in organic synthesis, leading to the creation of complex organic compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. This compound is known to be moisture- and air-stable , suggesting that it can maintain its efficacy and stability in various environmental conditions. It’s important to note that it should be stored under inert gas and is sensitive to moisture , indicating that certain environmental factors can still impact its stability and efficacy.
準備方法
Synthetic Routes and Reaction Conditions
Potassium (3-bromophenyl)trifluoroborate can be synthesized through several methods. One common approach involves the reaction of 3-bromophenylboronic acid with potassium bifluoride (KHF2) in the presence of a suitable solvent. The reaction typically proceeds as follows:
- Dissolve 3-bromophenylboronic acid in a solvent such as methanol or ethanol.
- Add potassium bifluoride to the solution.
- Stir the mixture at room temperature for several hours.
- Filter the resulting precipitate and wash it with cold solvent to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Industrial methods may also incorporate advanced purification techniques such as recrystallization and chromatography to achieve the desired product quality.
化学反応の分析
Types of Reactions
Potassium (3-bromophenyl)trifluoroborate undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the compound with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or substituted alkenes.
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate the reactions.
Solvents: Methanol, ethanol, and tetrahydrofuran (THF) are frequently employed as solvents.
Major Products
Biaryls: Formed through Suzuki-Miyaura cross-coupling.
Boronic Acids/Esters: Resulting from oxidation reactions.
Substituted Phenyl Compounds: Produced via nucleophilic substitution.
科学的研究の応用
Potassium (3-bromophenyl)trifluoroborate has numerous applications in scientific research:
Chemistry: Widely used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Utilized in the synthesis of drug candidates and therapeutic agents.
Industry: Applied in the production of advanced materials, agrochemicals, and polymers.
類似化合物との比較
Potassium (3-bromophenyl)trifluoroborate is compared with other organotrifluoroborates and boronic acids:
Potassium (4-bromophenyl)trifluoroborate: Similar in structure but with the bromine atom at the para position.
Potassium (2-bromophenyl)trifluoroborate: Bromine atom at the ortho position, affecting reactivity and steric hindrance.
Boronic Acids: Less stable and more prone to oxidation compared to organotrifluoroborates.
Boronate Esters: Often less atom-economical and less stable than trifluoroborates.
This compound stands out due to its stability, ease of handling, and versatility in various chemical reactions, making it a preferred choice in many synthetic applications.
特性
IUPAC Name |
potassium;(3-bromophenyl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrF3.K/c8-6-3-1-2-5(4-6)7(9,10)11;/h1-4H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDYRVJZTADCGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)Br)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635525 | |
| Record name | Potassium (3-bromophenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374564-34-8 | |
| Record name | Potassium (3-bromophenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium (3-Bromophenyl)trifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1358398.png)


![1-(4-Fluorophenyl)-3-[1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propyl acetate](/img/structure/B1358405.png)



![2-[5-Methyl-2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetonitrile](/img/structure/B1358410.png)



